3-((2,5-dimethylbenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine
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Overview
Description
3-((2,5-dimethylbenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with an imidazole group and a thioether linkage to a dimethylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,5-dimethylbenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine typically involves multi-step organic reactions
Pyridazine Core Formation: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Imidazole Substitution: The imidazole group can be introduced via a nucleophilic substitution reaction, where the pyridazine core reacts with an imidazole derivative in the presence of a base.
Thioether Linkage: The final step involves the formation of the thioether bond by reacting the intermediate with 2,5-dimethylbenzyl chloride in the presence of a thiol reagent and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-((2,5-dimethylbenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the imidazole or pyridazine rings.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydrogenated imidazole or pyridazine derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
3-((2,5-dimethylbenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-((2,5-dimethylbenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole group can coordinate with metal ions in enzyme active sites, while the thioether linkage and pyridazine ring can participate in hydrophobic and π-π interactions, respectively. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(benzylthio)-6-(1H-imidazol-1-yl)pyridazine
- 3-((2-methylbenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine
- 3-((2,5-dimethylbenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine
Uniqueness
3-((2,5-dimethylbenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine is unique due to the presence of both the dimethylbenzyl thioether and the imidazole group, which confer distinct electronic and steric properties. These features enhance its ability to interact with a wide range of biological targets and make it a versatile scaffold for drug design and materials science applications.
Properties
IUPAC Name |
3-[(2,5-dimethylphenyl)methylsulfanyl]-6-imidazol-1-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4S/c1-12-3-4-13(2)14(9-12)10-21-16-6-5-15(18-19-16)20-8-7-17-11-20/h3-9,11H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYSVYAYHFFTCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C(C=C2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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